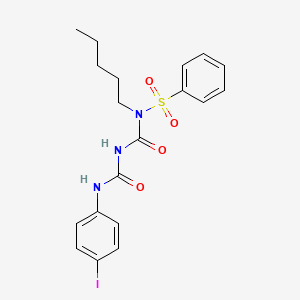
N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” is similar in structure . It has a molecular weight of 364.14 and is a solid in physical form .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate”, is commercially available . Another compound, “4-Iodophenyl isocyanate”, has been used in the preparation of various compounds .Molecular Structure Analysis
The InChI code for “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” is1S/C11H13IN2O4/c1-17-6-7-18-11 (16)14-10 (15)13-9-4-2-8 (12)3-5-9/h2-5H,6-7H2,1H3, (H2,13,14,15,16) . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” include a molecular weight of 364.14 and it is a solid in physical form .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Sulfonamide Molecules
Sulfonamide compounds, such as N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide, have been a focal point in scientific research due to their diverse applications, including in medicinal chemistry and materials science. A noteworthy study involved the synthesis and detailed characterization of a newly synthesized sulfonamide molecule, which was analyzed using single-crystal X-ray diffraction (SCXRD) and various spectroscopic tools (Murthy et al., 2018). This research not only contributed to the structural database of sulfonamides but also explored their potential interactions at the molecular level through computational studies, shedding light on their versatile applications in scientific research.
Anticancer Activity of Sulfonamide Derivatives
The exploration of sulfonamide derivatives in the context of anticancer activity has led to significant findings. One study synthesized novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas, demonstrating potential anticancer effects against various cancer cell lines, including leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). This research highlighted the structure-activity relationships critical for designing more effective anticancer sulfonamide compounds.
Sulfonamides as Antimycobacterial Agents
Sulfonamide compounds have also been investigated for their antimycobacterial properties. A study reported the synthesis of 2,4-dinitrophenylsulfonamides capable of releasing sulfur dioxide (SO₂) upon activation, which exhibited significant antimycobacterial activity, surpassing that of some clinical agents (Malwal et al., 2012). This innovative approach to drug design presents a promising avenue for developing new treatments for mycobacterial infections.
Sulfonamide Derivatives in Material Science
In the realm of materials science, sulfonamide derivatives have been utilized for various applications, including the development of dyes and pigments. Research into the synthesis and optical properties of functionally substituted thieno[3,2-c]quinolines showcased the potential of sulfonamide derivatives in creating materials with desirable fluorescence properties, which could have applications ranging from dyes to optoelectronic devices (Bogza et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-3-[(4-iodophenyl)carbamoyl]-1-pentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN3O4S/c1-2-3-7-14-23(28(26,27)17-8-5-4-6-9-17)19(25)22-18(24)21-16-12-10-15(20)11-13-16/h4-6,8-13H,2-3,7,14H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJYFENECAAPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

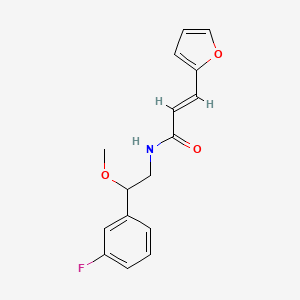


![4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine](/img/structure/B2851388.png)
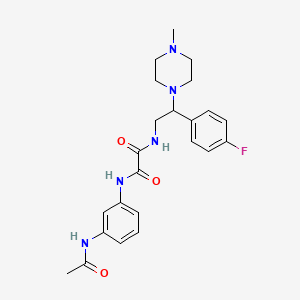
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851394.png)
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2851395.png)
![(E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2851396.png)
![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2851398.png)
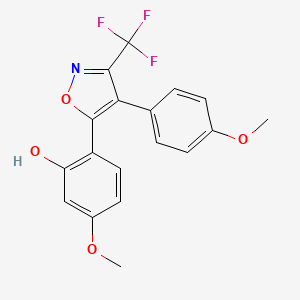
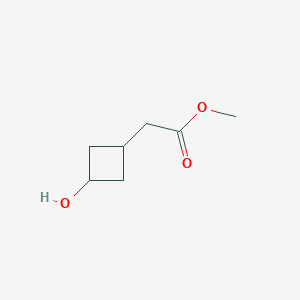

![N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2851406.png)